
(Z,E)-alpha-Farnesene
描述
(Z,E)-alpha-Farnesene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, including apples and other fruits. It is known for its characteristic green, woody aroma and plays a significant role in the plant’s defense mechanisms against pests and pathogens.
准备方法
Synthetic Routes and Reaction Conditions: (Z,E)-alpha-Farnesene can be synthesized through several methods, including:
Isoprene Pathway: This involves the polymerization of isoprene units, catalyzed by enzymes such as farnesyl diphosphate synthase.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as apple peels, using steam distillation or solvent extraction techniques. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered yeast or bacteria.
化学反应分析
Types of Reactions: (Z,E)-alpha-Farnesene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesol and other oxygenated derivatives.
Hydrogenation: This reaction converts this compound into farnesane, a saturated hydrocarbon.
Isomerization: Under UV light or in the presence of catalysts, this compound can isomerize to other geometric forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Isomerization: UV light or acidic catalysts can facilitate this reaction.
Major Products:
Oxidation: Farnesol, farnesal, and other oxygenated sesquiterpenes.
Hydrogenation: Farnesane.
Isomerization: Other geometric isomers of farnesene.
科学研究应用
(Z,E)-alpha-Farnesene has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sesquiterpenes and in studying reaction mechanisms.
Biology: Its role in plant defense mechanisms is extensively studied, particularly its effect on pest behavior and plant-pathogen interactions.
Medicine: Research is ongoing into its potential anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance industry for its pleasant aroma and in the production of biofuels due to its high energy content.
作用机制
(Z,E)-alpha-Farnesene exerts its effects through various mechanisms:
Plant Defense: It acts as a signaling molecule, attracting predators of herbivorous pests and inducing defensive responses in plants.
Biological Activity: It interacts with cellular receptors and enzymes, modulating inflammatory pathways and potentially inhibiting cancer cell proliferation.
相似化合物的比较
Beta-Farnesene: Another sesquiterpene with similar structural features but different biological activities.
Farnesol: An alcohol derivative of farnesene with distinct chemical properties and applications.
Uniqueness: (Z,E)-alpha-Farnesene is unique due to its specific geometric configuration, which influences its reactivity and biological activity
属性
IUPAC Name |
(3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENHBSYCFFKJS-OXYODPPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C/C=C(/C)\C=C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181138 | |
| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
277.00 to 279.00 °C. @ 760.00 mm Hg | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26560-14-5 | |
| Record name | alpha-Farnesene, (3Z,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-FARNESENE, (3Z,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4U81627K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z,E)-α-Farnesene act as a pheromone?
A1: (Z,E)-α-Farnesene acts as an attractant for certain insects. Research has shown that in the Maladera matrida beetle (a type of scarab beetle), (Z,E)-α-Farnesene is emitted by virgin females and elicits an electrophysiological response in the antennae of both males and females []. This suggests that the compound plays a crucial role in mate attraction and potentially other social interactions within this species.
Q2: Is (Z,E)-α-Farnesene found in plants? What role does it play?
A2: Yes, (Z,E)-α-Farnesene is found in various plant species. For example, it is a component of the volatile compounds emitted by apple branches and fruits []. While it contributes to the overall aroma profile of apples, it also plays a role in attracting pests like the codling moth (Cydia pomonella) []. Interestingly, the concentration of (Z,E)-α-Farnesene and other volatile compounds in apples changes throughout their development, influencing the behavior of insects like the codling moth during different stages of their life cycle [].
Q3: Are there any negative consequences to the presence of (Z,E)-α-Farnesene in fruits?
A3: While (Z,E)-α-Farnesene itself may not be directly detrimental, its oxidation can lead to undesirable effects in fruits like apples. Studies on transgenic apples with suppressed ethylene biosynthesis showed that despite reduced ethylene production, these apples still produced (Z,E)-α-Farnesene []. This compound can oxidize to form free radicals and 6-methyl-5-hepten-2-one (MHO), both of which contribute to the development of superficial scald, a storage disorder characterized by browning of the fruit skin [].
Q4: What is the relationship between (Z,E)-α-Farnesene and ethylene in fruit ripening?
A4: Research suggests that (Z,E)-α-Farnesene production is not directly controlled by ethylene, at least not entirely []. Transgenic apples with suppressed ethylene biosynthesis still produced (Z,E)-α-Farnesene, indicating other factors influence its synthesis []. This finding highlights the complex interplay of various volatile compounds during fruit ripening and storage, independent of ethylene regulation.
Q5: What analytical techniques are used to study (Z,E)-α-Farnesene?
A5: Several analytical techniques are employed to study (Z,E)-α-Farnesene. Gas chromatography coupled with electroantennography detection (GC-EAD) is used to identify volatile compounds that elicit a response from insect antennae [, ]. This technique helps pinpoint specific compounds involved in insect-plant interactions. Additionally, gas chromatography-mass spectrometry (GC-MS) is utilized to identify and quantify the various volatile compounds present in complex mixtures, such as plant extracts or insect secretions [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


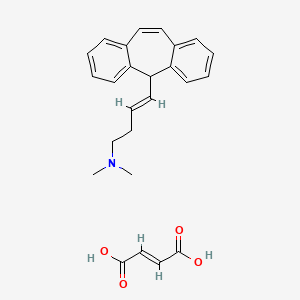
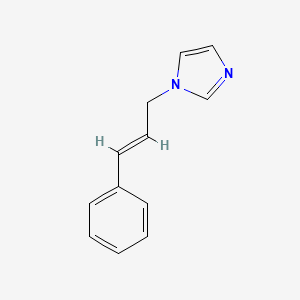
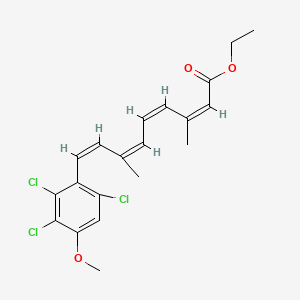
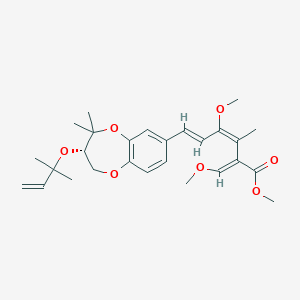
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)
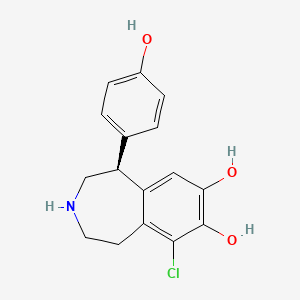
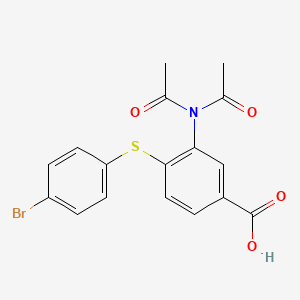
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)

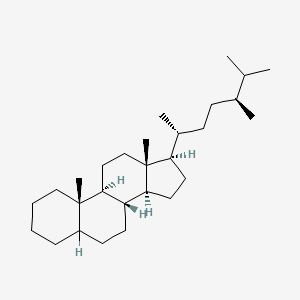
![2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
